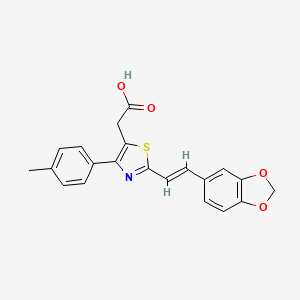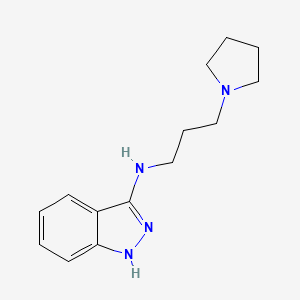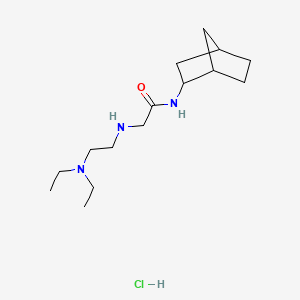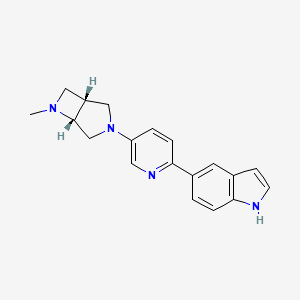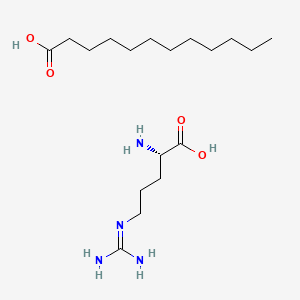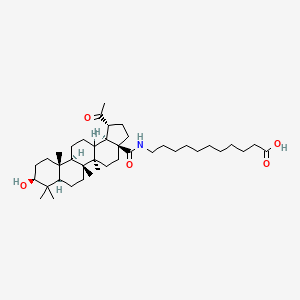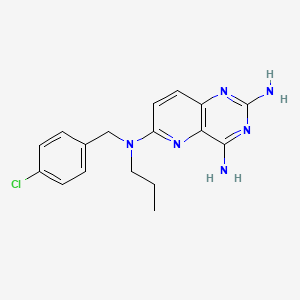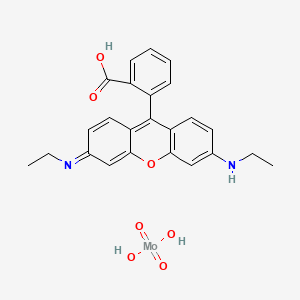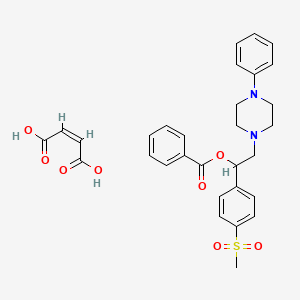
1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazino)ethyl benzoate maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazino)ethyl benzoate maleate is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a combination of aromatic rings, a piperazine moiety, and a benzoate ester, which may contribute to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazino)ethyl benzoate maleate typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the piperazine derivative: Reacting 4-phenylpiperazine with an appropriate alkylating agent.
Introduction of the methylsulfonyl group: Using sulfonylation reactions to introduce the methylsulfonyl group onto the phenyl ring.
Esterification: Reacting the intermediate with benzoic acid or its derivatives to form the benzoate ester.
Formation of the maleate salt: Reacting the final product with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazino)ethyl benzoate maleate may undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The aromatic rings and piperazine moiety may undergo reduction reactions under appropriate conditions.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazino)ethyl benzoate maleate may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Possible therapeutic applications due to its unique structure, which may interact with biological targets.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazino)ethyl benzoate maleate would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazino)ethyl benzoate hydrochloride
- 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazino)ethyl benzoate sulfate
Uniqueness
1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazino)ethyl benzoate maleate may be unique due to its specific combination of functional groups, which could confer distinct chemical and biological properties compared to its analogs. The maleate salt form may also influence its solubility, stability, and bioavailability.
For precise and detailed information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys would be essential.
Propriétés
Numéro CAS |
104058-16-4 |
|---|---|
Formule moléculaire |
C30H32N2O8S |
Poids moléculaire |
580.6 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;[1-(4-methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethyl] benzoate |
InChI |
InChI=1S/C26H28N2O4S.C4H4O4/c1-33(30,31)24-14-12-21(13-15-24)25(32-26(29)22-8-4-2-5-9-22)20-27-16-18-28(19-17-27)23-10-6-3-7-11-23;5-3(6)1-2-4(7)8/h2-15,25H,16-20H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
JOZGVBRTBOOEHB-BTJKTKAUSA-N |
SMILES isomérique |
CS(=O)(=O)C1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(4-methoxyphenyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12725223.png)

